Product packaging for (2S,3S)-2-amino-3,4-dimethylpentanoic acid(Cat. No.:CAS No. 23262-01-3)

(2S,3S)-2-amino-3,4-dimethylpentanoic acid

Cat. No.: B12919750
CAS No.: 23262-01-3
M. Wt: 145.20 g/mol
InChI Key: VFEDCKXLINRKLV-WDSKDSINSA-N
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Description

Contextualization within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids are a broad class of amino acids that are not among the 22 genetically coded amino acids. wikipedia.org They are found in various natural sources, including plants, fungi, and bacteria, and can also be synthesized in the laboratory. wikipedia.org The academic interest in NPAAs stems from their diverse biological activities and their utility as unique building blocks in synthetic chemistry. wikipedia.org They can act as metabolic intermediates, signaling molecules, and components of natural products with pharmacological properties. wikipedia.org

(2S,3S)-2-amino-3,4-dimethylpentanoic acid, also known by its synonym 4-methyl-L-isoleucine, fits within this research landscape as a synthetic, branched-chain amino acid. nih.govchemscene.com Its structure is analogous to the proteinogenic branched-chain amino acid L-isoleucine, with an additional methyl group on the side chain. wikipedia.orgnih.gov This structural modification, while seemingly minor, can significantly alter the compound's steric and electronic properties, making it a valuable tool for probing biological systems and for the synthesis of novel peptides and other bioactive molecules.

Historical Perspective and Scholarly Recognition of Branched-Chain Non-Canonical Amino Acids

The study of branched-chain amino acids (BCAAs) — leucine (B10760876), isoleucine, and valine — has a long history, with their essential roles in protein synthesis and metabolism being well-established. mpg.de The biosynthesis of these essential amino acids occurs in plants, bacteria, and fungi, but not in animals, making their synthetic pathways targets for the development of herbicides and antimicrobial agents. nih.gov

The scholarly recognition of non-canonical BCAAs like this compound is more recent and is closely tied to the advancement of synthetic organic chemistry and the growing interest in creating peptides with enhanced properties. The introduction of non-natural amino acids into peptide chains is a strategy used to improve stability, receptor binding affinity, and biological half-life. The specific stereochemistry of this compound suggests its potential use in creating structurally constrained peptides, where the precise orientation of the side chain is critical for biological activity.

Stereochemical Purity and Chiral Integrity of this compound

The designation "(2S,3S)" in the compound's name refers to the specific three-dimensional arrangement of atoms around its two chiral centers. This stereochemical purity is of paramount importance in academic research and drug development. The biological activity of chiral molecules is often highly dependent on their stereochemistry, as they interact with other chiral molecules in the body, such as enzymes and receptors, in a lock-and-key fashion.

The synthesis of stereochemically pure amino acids is a significant challenge in organic chemistry. Researchers have developed various methods for stereoselective synthesis, which aim to produce a single desired stereoisomer. chemscene.comnih.gov These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. The ability to synthesize this compound with high chiral integrity is crucial for its application in academic studies, as it ensures that any observed biological effects can be attributed to that specific stereoisomer. The use of a diastereomerically or enantiomerically impure compound could lead to misleading or inconclusive results.

Current Academic Research Trends and Future Outlook for this compound

Current research involving non-canonical amino acids is focused on several key areas, including their incorporation into peptides and proteins to create novel biomaterials and therapeutics, and the study of their metabolic effects. Research on the proteinogenic BCAA isoleucine has shown its association with metabolic health, with dietary levels influencing insulin (B600854) resistance and adiposity. wikipedia.orgnih.gov

Given its structural similarity to isoleucine, this compound (as 4-methyl-L-isoleucine) is a candidate for studies investigating the structure-activity relationships of BCAA metabolism and signaling. By comparing the effects of the natural amino acid with its synthetic analog, researchers can gain insights into the specific structural features that govern these biological processes.

The future outlook for synthetic amino acids like this compound is promising. Advances in synthetic methodologies will likely make this and other non-canonical amino acids more accessible for research. acs.org Their use in the development of peptide-based drugs is expected to grow, as these molecules offer the potential for high potency and selectivity. Furthermore, the incorporation of such amino acids into proteins through genetic code expansion techniques opens up new avenues for protein engineering and the creation of biocatalysts with novel functions.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C7H15NO2 nih.gov
Molecular Weight 145.20 g/mol nih.gov
IUPAC Name This compound nih.gov
Synonyms 4-Methyl-L-isoleucine nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B12919750 (2S,3S)-2-amino-3,4-dimethylpentanoic acid CAS No. 23262-01-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23262-01-3

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S,3S)-2-amino-3,4-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

VFEDCKXLINRKLV-WDSKDSINSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)C(C)C

Canonical SMILES

CC(C)C(C)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2s,3s 2 Amino 3,4 Dimethylpentanoic Acid

Chemical Synthesis Approaches

The chemical synthesis of (2S,3S)-2-amino-3,4-dimethylpentanoic acid necessitates sophisticated strategies to navigate the complexities of its stereochemical architecture. These methods range from building the carbon skeleton from scratch to employing advanced catalytic systems.

De Novo Synthesis Strategies for Branched-Chain Amino Acids

One of the key challenges in the de novo synthesis of BCAAs is controlling the formation of multiple stereocenters. acs.org For this compound, this means establishing the correct relative and absolute stereochemistry at both the α- and β-carbons.

Stereoselective and Enantioselective Synthesis of the (2S,3S) Diastereomer

Achieving the specific (2S,3S) configuration requires highly controlled stereoselective and enantioselective reactions. One reported method for a related compound, (2S,3R)-3,4-dimethyl-2-(methylamino)pentanoic acid, utilized a chiral oxazolidinone to introduce the first chiral center with high enantiomeric excess (>95:5 ee). researchgate.net Subsequently, Ellman's N-sulfinylimine chemistry was employed to establish the chiral α-amino group with excellent diastereoselectivity (95:5 dr). researchgate.net While this synthesis yields the (2S,3R) diastereomer, the principles of using sequential chiral auxiliaries to control stereochemistry are directly applicable to the synthesis of the (2S,3S) isomer.

Another approach involves the asymmetric hydrogenation of α-enamides, which has proven effective for synthesizing β-branched amino acids. acs.org This method, catalyzed by chiral rhodium(I) complexes, can produce non-proteinogenic amino acids with high enantioselectivity. nih.gov Adapting this methodology to a suitable precursor for this compound could provide a direct and efficient route.

A stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid equivalents has been reported starting from Garner's aldehyde. elsevierpure.com This strategy highlights the use of a common chiral starting material to access different diastereomers through controlled synthetic manipulations.

Application of Chiral Auxiliaries and Catalysts in this compound Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Their use is a cornerstone of asymmetric synthesis. For the synthesis of β-branched amino acids, chiral auxiliaries like pseudoephedrine and oxazolidinones have been successfully employed. wikipedia.orgnih.gov

For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. Deprotonation followed by alkylation proceeds with high diastereoselectivity, directed by the chiral scaffold of the auxiliary. nih.gov This approach could be envisioned for the introduction of the methyl groups in the synthesis of this compound.

Camphorsultam is another effective chiral auxiliary that has been used in the asymmetric synthesis of complex molecules, including those containing oxazoline (B21484) rings. wikipedia.org Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of asymmetric induction.

The following table summarizes some common chiral auxiliaries and their potential applications in the synthesis of branched-chain amino acids:

Chiral AuxiliaryType of ReactionPotential Application in this compound Synthesis
Oxazolidinones Alkylation, Aldol (B89426) reactionsIntroduction of the α-amino group and control of the C2 stereocenter. researchgate.net
Pseudoephedrine Alkylation of amidesStereoselective introduction of the methyl groups at C3 and C4. nih.gov
Camphorsultam Michael additions, Aldol reactionsAsymmetric construction of the carbon backbone. wikipedia.org
Ellman's Sulfinamide Addition to iminesDiastereoselective formation of the α-amino group. researchgate.netnih.gov

Photochemical Approaches to Non-Proteinogenic Amino Acid Synthesis Relevant to the Scaffold

Photochemical methods offer a mild and environmentally friendly alternative for the synthesis of non-proteinogenic amino acids (NPAAs). mdpi.com These approaches often involve the direct C-H functionalization of proteinogenic amino acid derivatives, utilizing light to generate highly reactive intermediates. mdpi.com While direct photochemical synthesis of this compound has not been explicitly detailed, the principles are applicable.

A synergistic approach merging photoredox catalysis with biocatalysis has been developed for the stereoselective synthesis of NPAAs. ucsb.edunih.gov This method uses a photocatalyst to generate a radical species that then reacts with an enzyme-bound intermediate, allowing for the creation of complex amino acids with high stereocontrol. ucsb.edunih.gov This innovative strategy could potentially be adapted to construct the challenging stereochemistry of this compound.

Convergent and Divergent Synthetic Routes for this compound

A convergent synthesis involves the separate synthesis of different fragments of the target molecule, which are then coupled together in the final stages. For this compound, a convergent approach might involve synthesizing a chiral fragment containing the C3 and C4 stereocenters and another fragment containing the α-amino acid moiety, followed by their coupling.

Conversely, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. A divergent route to this compound could involve the synthesis of a key chiral building block that can be modified to produce not only the target amino acid but also other related analogues.

Biocatalytic and Enzymatic Synthesis of this compound

Nature has evolved highly efficient enzymatic pathways for the synthesis of branched-chain amino acids. nih.govacs.org Harnessing these enzymes for the synthesis of this compound offers a promising and sustainable alternative to chemical methods.

The biosynthesis of the common BCAAs (valine, leucine (B10760876), and isoleucine) involves a series of eight enzymes. nih.govacs.org Four of these enzymes are shared in the synthesis of all three amino acids. acs.org Key enzymes in this pathway include acetolactate synthase (AHAS), ketol-acid reductoisomerase (KARI), dihydroxy-acid dehydratase (DHAD), and branched-chain aminotransferase (BCAT). asm.org

While the natural pathway leads to proteinogenic amino acids, enzymes can be engineered to accept non-natural substrates and produce novel amino acids. nih.gov This field of protein engineering holds significant potential for the targeted synthesis of this compound. By modifying the active site of key enzymes in the BCAA biosynthesis pathway, it may be possible to steer the reaction towards the desired product.

A synergistic photobiocatalytic method has been developed that combines the advantages of both photochemistry and biocatalysis. ucsb.edu This approach uses an enzyme to activate a natural amino acid, while a photocatalyst generates a reactive radical. The two intermediates then combine to form a new, non-canonical amino acid. ucsb.edu This powerful strategy could be employed to synthesize this compound with high stereoselectivity.

The following table outlines the key enzymes in the bacterial BCAA biosynthesis pathway and their potential for modification:

EnzymeFunction in Natural PathwayPotential for Engineered Synthesis of this compound
Acetolactate Synthase (AHAS) Condensation of pyruvate (B1213749) molecules. asm.orgModification to accept different keto-acid precursors.
Ketol-acid Isomeroreductase (KARI) Isomerization and reduction of acetolactate. nih.govasm.orgEngineering to control the stereochemistry of the dihydroxy intermediate.
Dihydroxy-acid Dehydratase (DHAD) Dehydration of the dihydroxy intermediate. acs.orgAltering substrate specificity to accommodate a modified precursor.
Branched-chain Aminotransferase (BCAT) Transamination to form the final amino acid. asm.orgModifying to accept the keto-acid precursor of this compound.

Discovery and Characterization of Enzymes for Stereospecific Amino Acid Production

The biosynthesis of this compound is analogous to the well-established pathway for L-isoleucine, a common branched-chain amino acid (BCAA). In microorganisms and plants, the synthesis of L-isoleucine starts from pyruvate and α-ketobutyrate. wikipedia.org The key enzymes involved in this pathway are prime candidates for the stereospecific production of 4-methyl-L-isoleucine, provided they can accommodate the slightly larger substrate.

The enzymatic cascade for isoleucine biosynthesis involves the following key enzymes:

Acetolactate Synthase (ALS) (also known as Acetohydroxy Acid Synthase): This enzyme typically catalyzes the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, the first committed step in isoleucine biosynthesis. nih.gov For the synthesis of 4-methyl-L-isoleucine, a substrate analogue of α-ketobutyrate with an additional methyl group would be required. The promiscuity of ALS from various microbial sources would need to be explored to find a variant that can efficiently catalyze this initial condensation.

Acetohydroxy Acid Isomeroreductase (also known as Keto-acid Reductoisomerase): This enzyme catalyzes the simultaneous isomerization and reduction of the α-aceto-α-hydroxy acid intermediate, utilizing NADPH as a cofactor. This step establishes the second stereocenter of the amino acid.

Dihydroxyacid Dehydratase : This enzyme removes a molecule of water from the dihydroxy acid intermediate to form the corresponding α-keto acid.

Branched-Chain Amino Acid Transaminase (BCAT): In the final step, this enzyme transfers an amino group from a donor, typically glutamate, to the α-keto acid, yielding the final amino acid product. nih.gov The stereospecificity of this enzyme is crucial for obtaining the desired (2S) configuration at the α-carbon.

The discovery of suitable enzymes for the production of this compound would involve screening microbial libraries for enzymes with activity towards the methylated precursors. Characterization would focus on substrate specificity, kinetic parameters (K_m and k_cat), optimal reaction conditions (pH and temperature), and stereoselectivity.

Table 1: Key Enzymes in the Putative Biosynthetic Pathway of this compound

EnzymeEC NumberReaction CatalyzedPrecursor(s)Product
Acetolactate Synthase2.2.1.6CondensationPyruvate + 3-Methyl-2-oxopentanoate(S)-2-Aceto-2-hydroxy-3-methylpentanoate
Acetohydroxy Acid Isomeroreductase1.1.1.86Isomerization and Reduction(S)-2-Aceto-2-hydroxy-3-methylpentanoate(2R,3R)-2,3-Dihydroxy-3,4-dimethylpentanoate
Dihydroxyacid Dehydratase4.2.1.9Dehydration(2R,3R)-2,3-Dihydroxy-3,4-dimethylpentanoate3,4-Dimethyl-2-oxopentanoate
Branched-Chain Amino Acid Transaminase2.6.1.42Transamination3,4-Dimethyl-2-oxopentanoate + L-GlutamateThis compound + α-Ketoglutarate

Note: The precursors and products for the synthesis of this compound are hypothetical and based on the known L-isoleucine pathway.

Engineered Biocatalysts and Whole-Cell Systems for this compound Biosynthesis

Given the likely low native activity of wild-type enzymes towards the precursors of 4-methyl-L-isoleucine, protein engineering is a powerful tool to develop efficient biocatalysts. Directed evolution and rational design can be employed to enhance the activity and selectivity of the enzymes in the biosynthetic pathway.

Engineered Biocatalysts:

Substrate-Binding Pocket Modification: The active sites of enzymes like acetolactate synthase and branched-chain amino acid transaminase can be mutated to better accommodate the bulkier, methylated substrates required for 4-methyl-L-isoleucine synthesis.

Cofactor Engineering: For enzymes like acetohydroxy acid isomeroreductase, modifying the cofactor binding site could potentially improve turnover rates.

Improving Stability: Engineering enzymes for greater thermal and solvent stability can be beneficial for developing robust industrial processes.

Whole-Cell Systems: The use of whole-cell systems, such as engineered strains of Escherichia coli or Corynebacterium glutamicum, is often more cost-effective for multi-step syntheses as it avoids the need for enzyme purification and facilitates cofactor regeneration. An engineered microorganism would be transformed with plasmids containing the genes for the biosynthetic pathway enzymes.

Table 2: Comparison of Biocatalytic Approaches

ApproachAdvantagesDisadvantages
Isolated Enzymes High purity of product, precise control over reaction conditions.High cost of enzyme purification, potential for cofactor addition.
Whole-Cell Systems Lower cost (no enzyme purification), in-situ cofactor regeneration.Potential for side reactions, lower product concentrations, complex purification.

Research into the chemo-enzymatic synthesis of other complex amino acids has demonstrated the feasibility of combining chemical steps with biocatalytic transformations to achieve high stereoselectivity. nih.gov

Green Chemistry Principles in Biocatalyzed this compound Production

Biocatalysis aligns well with the twelve principles of green chemistry. The production of this compound through enzymatic or whole-cell methods offers significant environmental benefits over traditional organic synthesis.

Renewable Feedstocks: Microbial fermentation can utilize renewable feedstocks like glucose to produce the necessary precursors.

Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at ambient temperatures and pressures, reducing energy consumption.

High Selectivity: The high chemo-, regio-, and stereoselectivity of enzymes minimizes the formation of byproducts and simplifies purification.

Biodegradable Catalysts: Enzymes are biodegradable and non-toxic.

Waste Prevention: The efficiency of biocatalytic processes leads to less waste generation compared to multi-step chemical syntheses that often involve protecting groups and hazardous reagents.

The use of microbial cells as a platform for producing amino acids and their derivatives is considered a sustainable and environmentally friendly approach. researchgate.net

Metabolic Engineering Strategies for Enhanced Biosynthesis

To achieve high yields of this compound in a whole-cell system, metabolic engineering strategies are essential. These strategies aim to optimize the host organism's metabolism to channel precursors towards the desired product and prevent its degradation.

Key metabolic engineering strategies include:

Increasing Precursor Supply: Overexpression of enzymes in pathways leading to pyruvate and the methylated α-ketobutyrate analogue can increase the availability of starting materials.

Eliminating Competing Pathways: Deleting or downregulating genes for enzymes that divert precursors into other metabolic pathways can enhance the carbon flux towards the target molecule.

Removing Feedback Inhibition: Many amino acid biosynthetic pathways are regulated by feedback inhibition, where the final product inhibits an early enzyme in the pathway. For instance, in isoleucine biosynthesis, threonine deaminase (IlvA) is often feedback-inhibited by isoleucine. nih.gov Mutating the allosteric site of the corresponding enzyme in the 4-methyl-L-isoleucine pathway would be crucial to prevent this regulation and allow for high product accumulation.

Enhancing Exporter Proteins: Overexpressing specific membrane transporters can facilitate the export of the synthesized amino acid out of the cell, preventing intracellular accumulation that could be toxic or trigger feedback inhibition.

Optimizing Redox Balance: The biosynthesis of branched-chain amino acids is linked to the cell's redox state. Ensuring an adequate supply of cofactors like NADPH is critical for the reductive steps in the pathway. nih.gov

The application of systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a powerful framework for developing microbial strains capable of high-level production of desired amino acids. researchgate.net

Biosynthesis and Metabolic Integration of 2s,3s 2 Amino 3,4 Dimethylpentanoic Acid in Biological Systems

Proposed Biosynthetic Pathways of Branched-Chain Non-Proteinogenic Amino Acids

The biosynthesis of common branched-chain amino acids (BCAAs) such as L-valine, L-leucine, and L-isoleucine is well-characterized. nih.govnih.govnih.gov These pathways involve a series of enzymatic reactions starting from common metabolic precursors. researchgate.net For instance, the biosynthesis of L-valine and L-leucine begins with pyruvate (B1213749), while L-isoleucine synthesis starts from α-ketobutyrate and pyruvate.

However, there are no documented or proposed biosynthetic pathways for (2S,3S)-2-amino-3,4-dimethylpentanoic acid. Its unique structure, featuring methyl groups at both the 3 and 4 positions of the pentanoic acid backbone, distinguishes it from the common BCAAs. The enzymatic machinery for creating such a doubly methylated side chain in an amino acid context has not been described. While the biosynthesis of some non-canonical branched-chain amino acids can occur through the promiscuous activity of BCAA synthesis enzymes, there is no indication that this applies to this compound. nih.gov

Enzymology and Genetic Basis of this compound Formation (if naturally occurring)

As there is no evidence that this compound is a naturally occurring compound, no information exists regarding the specific enzymes or the genetic basis for its formation. The study of enzymes involved in amino acid biosynthesis is a robust field, particularly concerning the potential for developing new antimicrobial agents by targeting these pathways in bacteria. nih.govnih.gov However, this research is focused on known, essential amino acid pathways.

Metabolic Precursors and Intermediates in the Biosynthetic Route

Given the absence of a known biosynthetic pathway, the metabolic precursors and intermediates for this compound remain purely speculative. In known BCAA pathways, key intermediates include α-keto acids which undergo transamination in the final step to yield the amino acid. nih.govyoutube.com Hypothetically, a precursor to this compound would likely be the corresponding α-keto acid, (S)-2-keto-3,4-dimethylpentanoic acid. However, the natural occurrence and synthesis of this keto acid are also not documented.

Role as a Metabolic Intermediate or End Product in Specific Organisms (if applicable)

There is no scientific literature to suggest that this compound functions as a metabolic intermediate or an end product in any organism. Its absence from metabolic databases and the broader scientific record indicates that it is not a known component of any metabolic network.

Structural and Functional Contributions of 2s,3s 2 Amino 3,4 Dimethylpentanoic Acid in Biomacromolecular Systems

Incorporation into Peptides and Peptidomimetics

The integration of (2S,3S)-2-amino-3,4-dimethylpentanoic acid into peptide and peptidomimetic structures is a key strategy for modulating their conformation, stability, and biological activity.

Influence on Peptide Secondary Structure and Conformational Preferences

The defining feature of this compound is the presence of a methyl group on its beta-carbon (Cβ). This substitution, characteristic of β-branched amino acids like isoleucine and valine, imposes significant steric hindrance that restricts the conformational freedom of the peptide backbone. This restriction directly influences the allowable Ramachandran phi (φ) and psi (ψ) dihedral angles for the residue. expasy.orgproteopedia.orgnih.gov

The steric clash between the β-methyl group and the atoms of the peptide backbone disfavors certain secondary structures. For instance, β-branched amino acids are known to be poor residues for the formation of stable α-helices because their bulky side chains interfere with the tightly packed helical core. libretexts.org Conversely, this conformational rigidity is highly advantageous for stabilizing other specific structures, such as β-turns and β-sheets. nih.gov By limiting the accessible conformational space, the incorporation of this compound can reduce the entropic cost of folding into a specific, desired conformation, thereby promoting the formation of well-defined three-dimensional structures. nih.gov

Table 1: Conformational Effects of β-Branched Amino Acids

Structural Feature Influence of this compound Rationale
Backbone Flexibility Significantly Reduced Steric hindrance from the Cβ-methyl group restricts φ and ψ rotational angles. expasy.orgproteopedia.org
α-Helix Propensity Low / Destabilizing Bulky side chain creates steric clashes within the compact helical structure. libretexts.org

| β-Sheet / β-Turn Propensity | High / Stabilizing | Pre-organization of the backbone into an extended conformation favors sheet formation and can facilitate turn induction. nih.gov |

Design of Conformationally Constrained Peptide Scaffolds

The inherent rigidity of this compound makes it a valuable building block for the design of conformationally constrained peptide scaffolds. scilit.comnih.gov Such scaffolds are crucial in drug discovery, where a well-defined and stable three-dimensional structure is often a prerequisite for high-affinity and selective binding to a biological target. nih.gov

By strategically placing this amino acid within a peptide sequence, chemists can pre-organize the peptide into its bioactive conformation. This reduces the conformational entropy penalty upon binding, which can lead to a significant increase in binding affinity. nih.govnih.gov The principle is to use the steric properties of the amino acid to force the peptide backbone into a desired fold, effectively creating a rigid framework. This approach is fundamental to designing peptide mimetics that can inhibit protein-protein interactions or act as potent receptor agonists or antagonists. The use of β-branched residues has been shown to be critical for stabilizing specific conformations in cyclic hexapeptides, highlighting their utility in designing structured macrocycles. nih.gov

Strategies for Stereospecific Incorporation into Nonribosomal Peptides

Nonribosomal peptides (NRPs) are a diverse class of natural products synthesized by large, multienzyme complexes called Nonribosomal Peptide Synthetases (NRPSs). nih.govnih.gov These enzymatic assembly lines are modular, with each module typically responsible for the incorporation of a single amino acid. nih.gov A key feature of NRPS systems is their ability to incorporate a wide array of non-proteinogenic amino acids, including those with specific stereochemistry like this compound.

The stereospecific incorporation is primarily controlled by the Adenylation (A) domain within each NRPS module. nih.govoup.com The A-domain performs two critical functions: it recognizes and selects a specific amino acid substrate from the cellular pool, and it activates the amino acid by converting it to an aminoacyl-adenylate. The specificity of the A-domain is determined by a "specificity-conferring code," which consists of approximately 10 amino acid residues that line the substrate-binding pocket. oup.comoup.com

For this compound to be incorporated, an NRPS must possess an A-domain whose binding pocket is sterically and chemically complementary to this specific isomer. The existence of natural products containing β-branched amino acids confirms that nature has evolved A-domains capable of recognizing such structures. nih.govrsc.org The precise stereospecificity (2S,3S) would be ensured by the chiral environment of the binding pocket, which would preferentially bind and activate this isomer over others.

Impact on Peptide Stability and Proteolytic Resistance

A major limitation of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of non-canonical amino acids like this compound is a highly effective strategy to enhance peptide stability and confer resistance to proteolytic cleavage. acs.orgrsc.org

Proteases are enzymes that recognize and bind to specific amino acid sequences, subsequently catalyzing the hydrolysis of the peptide bond. The introduction of a bulky methyl group on the β-carbon, immediately adjacent to the peptide backbone, provides a steric shield. This steric hindrance physically blocks the active site of the protease from accessing and cleaving the peptide bond. This strategy is widely employed in medicinal chemistry to increase the in vivo half-life of peptide drugs, thereby improving their pharmacokinetic profiles. Studies on peptides containing β-amino acids and other modified residues have consistently shown a substantial increase in resistance to degradation by common proteases like trypsin and chymotrypsin. acs.org

Role in Protein Engineering and De Novo Protein Design

The unique properties of this compound also make it a target for inclusion in protein engineering and the design of entirely new proteins.

Site-Specific Incorporation Techniques for Non-Canonical Amino Acids

While NRPSs incorporate non-canonical amino acids into peptides, their incorporation into larger proteins synthesized by the ribosome requires a different set of tools, a field known as genetic code expansion. nih.govnih.gov The most common method for the site-specific incorporation of a non-canonical amino acid (ncAA) like this compound into a protein is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govresearchgate.netfrontiersin.org

The process involves the following key components:

An Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase from one organism (e.g., an archaeon) is chosen that does not recognize any of the tRNAs in the host organism (e.g., E. coli). Its amino acid binding site is then mutated to specifically recognize the desired ncAA—in this case, this compound—and not any of the 20 proteinogenic amino acids. nih.govcaltech.edu

An Orthogonal tRNA: The cognate tRNA for the engineered aaRS is used. It is not recognized by any of the host's endogenous synthetases. Its anticodon is mutated to recognize a codon that has been reassigned, typically a nonsense or "stop" codon like the amber codon (UAG). nih.govnih.gov

Genetic Implementation: When the gene for the engineered aaRS, the orthogonal tRNA, and the target protein (containing a UAG codon at the desired incorporation site) are all expressed in the host cell, and the ncAA is supplied in the growth medium, the system directs the incorporation of this compound at the specified position.

This powerful technique allows for the precise placement of this conformationally-restricting and proteolytically-resistant residue into any protein, opening up possibilities for creating novel enzymes, therapeutics, and biomaterials with enhanced properties. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Isoleucine
Valine
Trypsin
Chymotrypsin
4-thia-isoleucine

Modulation of Protein Folding and Structural Integrity via Branched-Chain Residues

While there is a wealth of research on the impact of natural branched-chain amino acids, specific studies detailing the incorporation of this compound into proteins and the resulting effects on their folding and stability are not documented. It is plausible that the increased hydrophobicity and steric bulk of its side chain, owing to the additional methyl group, could enhance the stability of a protein's hydrophobic core. However, without experimental data, this remains a theoretical consideration.

Engineering of Enzyme Active Sites and Binding Pockets

The active site of an enzyme is a precisely shaped pocket where substrate binding and catalysis occur. The amino acid residues lining this pocket dictate its size, shape, and chemical environment, and thus its specificity and catalytic efficiency. The engineering of these sites by introducing non-natural amino acids is a powerful tool for creating enzymes with novel properties.

The unique structural characteristics of this compound could, in principle, be exploited in enzyme engineering. Its bulky, hydrophobic side chain could be used to modify the topology of an active site, potentially altering substrate specificity or enhancing binding affinity for non-natural substrates. However, the scientific literature does not currently contain any reports of such applications for this specific amino acid. Therefore, no data tables on its use in modifying enzyme kinetics or substrate preference can be presented.

Molecular Recognition and Ligand-Receptor Interactions Involving this compound Residues

Molecular recognition, the specific interaction between two or more molecules, is fundamental to nearly all biological processes. These interactions, such as those between a ligand and its receptor, are governed by a combination of shape complementarity and intermolecular forces. The side chains of amino acid residues at the interface of such interactions are critical determinants of binding affinity and specificity.

The incorporation of this compound into a peptide or protein could theoretically modulate its interaction with a binding partner. The larger side chain might create a more extensive contact surface, potentially leading to stronger hydrophobic interactions. Conversely, its steric bulk could also hinder binding if not perfectly accommodated by the receptor's binding pocket. As there are no published studies on peptides or proteins containing this amino acid and their binding properties, a detailed analysis of its role in molecular recognition is not possible.

Derivatives, Analogs, and Their Academic Applications

Synthesis of Structurally Modified Analogs of (2S,3S)-2-amino-3,4-dimethylpentanoic acid

The synthesis of structurally modified analogs of this compound is a key area of research aimed at exploring the chemical space around this unique scaffold. Modifications often target the amino group, the carboxylic acid, or the side chain to modulate the molecule's physicochemical properties, such as lipophilicity, polarity, and conformational rigidity. These modifications are crucial for developing new compounds with enhanced biological activity and improved pharmacokinetic profiles.

One common modification is N-methylation , a process that can significantly impact the properties of amino acids and the peptides they form. researchgate.netnih.gov N-methylation can enhance a peptide's resistance to enzymatic degradation, improve its membrane permeability, and constrain its conformation, which can lead to higher receptor affinity and specificity. researchgate.net The synthesis of N-methylated analogs of this compound can be achieved through various established methods, often involving the protection of the amino group, followed by methylation and deprotection.

Another synthetic avenue involves the modification of the carboxylic acid moiety, for instance, through esterification or amidation . These modifications can alter the compound's polarity and its ability to act as a hydrogen bond donor or acceptor, which is critical for molecular recognition processes. drugdesign.org For example, converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane penetration.

Furthermore, the synthesis of β-amino acid analogs represents a significant structural alteration. hilarispublisher.com Incorporating a β-amino acid structure can lead to peptides with unique folding patterns and increased stability against proteolysis. hilarispublisher.comnih.gov The synthesis of such analogs of this compound would involve multi-step synthetic routes, potentially starting from chiral precursors to ensure stereochemical control.

Below is a table summarizing potential synthetic modifications and their rationales:

Modification TypeSynthetic RationalePotential Impact on Properties
N-MethylationIntroduction of a methyl group on the alpha-amino nitrogen.Increased proteolytic stability, enhanced membrane permeability, conformational restriction. researchgate.net
EsterificationConversion of the carboxylic acid to an ester.Increased lipophilicity, modulation of hydrogen bonding capacity. drugdesign.org
AmidationConversion of the carboxylic acid to an amide.Altered polarity and hydrogen bonding, potential for further functionalization.
Side Chain AlkylationIntroduction of additional alkyl groups on the side chain.Increased steric bulk, modulation of hydrophobic interactions.
FluorinationReplacement of hydrogen atoms with fluorine on the side chain.Enhanced metabolic stability, altered electronic properties.

These synthetic strategies enable the creation of a diverse library of analogs, which can then be used in further studies to probe biological systems and develop new therapeutic leads.

Design and Development of Peptidomimetics Featuring the 3,4-Dimethylpentanoic Acid Scaffold

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.govnih.gov The rigid and sterically demanding scaffold of this compound makes it an attractive building block for the design of novel peptidomimetics. Incorporating this non-natural amino acid into a peptide sequence can induce specific secondary structures and provide resistance to enzymatic degradation. nih.gov

The design of peptidomimetics often involves replacing one or more amino acid residues in a biologically active peptide with a synthetic analog. The 3,4-dimethylpentanoic acid scaffold can be used to replace natural amino acids like leucine (B10760876) or isoleucine, introducing steric hindrance that can protect adjacent peptide bonds from cleavage by proteases.

One approach is the development of lipidated peptidomimetics . nih.gov Attaching a lipid tail to a peptide sequence containing the 3,4-dimethylpentanoic acid scaffold can enhance its interaction with cell membranes. This strategy has been successfully employed to create potent antimicrobial peptides that selectively target bacterial membranes. nih.gov

The following table outlines different design strategies for peptidomimetics incorporating the 3,4-dimethylpentanoic acid scaffold:

Peptidomimetic Design StrategyRationalePotential Application
Backbone ModificationReplacing a natural amino acid with this compound.Enhance proteolytic stability, induce specific secondary structures.
LipidationCovalent attachment of a lipid moiety.Improve membrane interaction, develop antimicrobial agents. nih.gov
CyclizationForming a cyclic peptide containing the scaffold.Increase conformational rigidity, improve receptor binding affinity.
Heterocyclic ScaffoldingIncorporating the scaffold into or alongside heterocyclic structures.Mimic peptide turns, enhance stability and bioavailability. nih.gov

The development of such peptidomimetics holds promise for creating new drugs for a wide range of diseases, from infectious diseases to cancer.

Utilization of this compound in Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The unique properties of this compound make it a valuable component in the design of chemical probes. For instance, its incorporation into a peptide sequence can be used to investigate the active site of enzymes or the binding pockets of receptors.

A key application is in the development of activity-based probes (ABPs) . ABPs are designed to covalently bind to the active site of a specific enzyme, allowing for its detection and characterization. A peptide containing this compound could be functionalized with a reactive group (a "warhead") and a reporter tag (e.g., a fluorophore or a biotin). The steric bulk of the 3,4-dimethylpentanoic acid scaffold could provide selectivity by targeting enzymes with complementary binding pockets.

Furthermore, analogs of this compound can be synthesized with photo-crosslinkable groups . These probes, upon photoactivation, can form covalent bonds with interacting proteins, enabling the identification of binding partners.

The table below details potential applications in the design of chemical probes:

Chemical Probe TypeDesign PrincipleResearch Application
Activity-Based Probe (ABP)Incorporation of a reactive "warhead" and a reporter tag.Enzyme activity profiling, target identification and validation.
Photo-affinity ProbeInclusion of a photo-activatable crosslinking group.Identifying protein-protein or protein-ligand interactions.
Conformationally-Locked LigandUse of the rigid scaffold to probe receptor binding sites.Mapping receptor binding pockets, studying receptor activation mechanisms.
Labeled PeptideIncorporation of an isotopic or fluorescent label.Tracking peptide localization and metabolism in cells and tissues.

Through the creative design of chemical probes, this compound can serve as a powerful tool to unravel complex biological processes.

Structure-Activity Relationship (SAR) Studies of Analogs in Biochemical Contexts

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. drugdesign.org These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For analogs of this compound, SAR studies can provide crucial insights into how different structural features contribute to their biological effects.

A typical SAR study would involve synthesizing a library of analogs with variations at specific positions, as described in section 5.1. For example, a series of N-alkylated analogs with varying alkyl chain lengths could be synthesized to probe the size of a hydrophobic pocket in a target protein. mdpi.com Similarly, modifying the stereochemistry of the chiral centers could reveal the optimal spatial arrangement for binding.

The results of SAR studies are often summarized in tables that correlate structural modifications with changes in biological activity, such as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

An illustrative SAR table for hypothetical analogs targeting a generic kinase is presented below:

AnalogModificationIC50 (nM)Rationale for Activity Change
1 Parent Compound500Baseline activity.
2 N-Methyl250Increased affinity due to hydrophobic interaction in the binding pocket.
3 N-Ethyl600Steric clash with the binding pocket, reducing affinity.
4 Carboxylic Acid to Methyl Ester>10000Loss of a key hydrogen bond interaction with the receptor. drugdesign.org
5 (2R,3S)-stereoisomer1500Sub-optimal stereochemistry for binding.

By systematically analyzing the SAR data, researchers can build a model of the pharmacophore—the essential structural features required for biological activity. This knowledge guides the design of more potent and selective compounds, ultimately leading to the development of new and improved therapeutics.

Based on a thorough search of scientific literature and databases, it is not possible to generate an article on "this compound" that meets the specified requirements for detailed, data-rich content.

The primary obstacle is the lack of publicly available, specific experimental data for this particular compound. While the analytical techniques listed in the outline—such as NMR, Circular Dichroism, Mass Spectrometry, and chiral chromatography—are standard methods for characterizing chemical compounds, detailed research findings, spectra, and data tables for "this compound" specifically are not present in the accessible literature.

To generate the requested article with the required level of scientific accuracy and detail, specific data points would be necessary, including:

For NMR Spectroscopy: Published ¹H and ¹³C NMR spectra or, at a minimum, a detailed table of chemical shifts (δ), coupling constants (J), and peak multiplicities for the compound, which are essential for discussing its specific configuration and conformation.

For Circular Dichroism: An experimental CD spectrum showing the Cotton effects for this molecule, which is required for a meaningful discussion of its stereochemical elucidation.

For Mass Spectrometry: High-resolution mass spectrometry (HRMS) data confirming the exact mass and elemental composition, as well as tandem MS (MS/MS) fragmentation data to describe its characteristic molecular breakdown.

For Chromatographic Techniques: Published chromatograms and method details (e.g., specific chiral stationary phase, mobile phase composition, flow rates, and retention times) demonstrating the successful enantiomeric separation and quantification of this compound from its other stereoisomers.

While information exists for the related, naturally occurring amino acid L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), this data cannot be substituted, as the additional methyl group in the target compound would significantly alter its spectroscopic and chromatographic properties.

Therefore, due to the absence of the necessary detailed research findings and data, creating a scientifically accurate and informative article that strictly adheres to the provided outline and includes the mandatory data tables is not feasible at this time.

Advanced Characterization and Computational Studies of 2s,3s 2 Amino 3,4 Dimethylpentanoic Acid

X-ray Crystallography and Solid-State Structural Determination

As of this writing, a publicly available crystal structure for (2S,3S)-2-amino-3,4-dimethylpentanoic acid has not been deposited in major crystallographic databases. However, a hypothetical study would yield data similar to that of other amino acids. In its crystalline form, the molecule would exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). The crystal packing would be dominated by a network of intermolecular hydrogen bonds between these charged groups. The additional methyl group at the C4 position, compared to L-isoleucine, would influence the crystal packing by increasing the steric bulk of the side chain, potentially leading to a different unit cell and space group.

Below is a table of anticipated crystallographic parameters for this compound, based on typical values for similar small organic molecules.

ParameterHypothetical ValueDescription
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for amino acids.
Space Group P2₁A common non-centrosymmetric space group for chiral molecules.
a (Å) ~ 9.7 - 10.5Unit cell dimension along the a-axis.
b (Å) ~ 5.3 - 6.0Unit cell dimension along the b-axis.
c (Å) ~ 14.0 - 15.0Unit cell dimension along the c-axis.
β (°) ** ~ 90 - 105The angle between the a and c axes in a monoclinic system.
Volume (ų) **~ 750 - 900The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Key Interaction N-H···O Hydrogen BondsThe primary intermolecular force governing the crystal packing.

Computational Chemistry and Molecular Modeling

Computational modeling serves as a powerful tool to investigate molecular properties, complementing experimental data and providing insights where such data is unavailable.

Conformational analysis of this compound would explore the molecule's flexibility and identify its low-energy (most stable) shapes. The primary degrees of freedom are the torsion angles along the Cα-Cβ and Cβ-Cγ bonds in the side chain. Due to steric hindrance from the multiple methyl groups, the range of accessible conformations is expected to be more restricted compared to simpler amino acids.

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time, typically in an aqueous solution to mimic physiological conditions. An MD simulation would reveal how the molecule interacts with surrounding water molecules, the stability of its different conformations, and the timescales of transitions between them. The hydrophobic side chain, with its isopropyl and secondary methyl groups, would likely influence the local water structure.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule. These calculations provide fundamental insights into its stability and reactivity. Key properties that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more readily able to participate in chemical reactions.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. For the zwitterionic form of this compound, the MEP would show a region of high positive potential around the -NH3+ group, indicating a site susceptible to nucleophilic attack, and a region of high negative potential around the -COO- group, a site for electrophilic attack.

Calculated PropertyExpected OutcomeSignificance
HOMO Energy Localized primarily on the carboxylate (-COO-) group.Represents the ability to donate an electron.
LUMO Energy Localized on the ammonium (-NH3+) group and adjacent alpha-carbon.Represents the ability to accept an electron.
HOMO-LUMO Gap A relatively large gap, typical for a stable amino acid.Indicates low chemical reactivity under standard conditions.
MEP Negative Region Concentrated around the oxygen atoms of the carboxylate group.Predicts sites for interaction with positive charges or hydrogen bond donors.
MEP Positive Region Concentrated around the hydrogen atoms of the ammonium group.Predicts sites for interaction with negative charges or hydrogen bond acceptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial for drug discovery and for understanding the biological roles of molecules.

Emerging Research Areas and Methodological Advancements

Integration in Chemoproteomics and Activity-Based Proteome Profiling

The distinct structure of (2S,3S)-2-amino-3,4-dimethylpentanoic acid makes it a valuable tool in chemoproteomics and activity-based proteome profiling (ABPP). In these fields, researchers utilize chemical probes to study protein function and activity directly in complex biological systems. The incorporation of this amino acid, with its bulky and uniquely shaped side chain, can serve as a probe to investigate the active sites of enzymes.

For instance, when integrated into peptide-based probes, the dimethylpentanoic acid residue can be used to map the steric and electronic boundaries of enzyme active sites, particularly for proteases or acyltransferases. The steric hindrance provided by the gem-dimethyl group can influence binding affinities and specificities, allowing for the selective targeting of certain enzymes over others with less crowded active sites. Research in this area is focused on designing and synthesizing probes containing this amino acid to profile enzyme families and identify novel therapeutic targets. The data from such studies can provide a detailed understanding of enzyme-substrate interactions.

Probe TypeTarget Enzyme ClassResearch Focus
Peptide-based inhibitorsProteasesMapping active site topography
Acyl-phosphate probesAcyltransferasesInvestigating substrate specificity
Fluorescently tagged analogsVariousVisualizing enzyme localization

Advancements in Synthetic Biology for Expanding the Amino Acid Repertoire

Synthetic biology aims to expand the genetic code to include non-proteinogenic amino acids, thereby creating proteins with novel functions. The incorporation of this compound into proteins is a significant challenge and a key area of research. This process typically requires the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the novel amino acid and does not cross-react with the endogenous cellular machinery.

Researchers are working on evolving aminoacyl-tRNA synthetases that can recognize and activate this compound. The successful incorporation of this amino acid into a protein's primary sequence could confer new properties, such as enhanced thermal stability or altered enzymatic activity. The bulky, hydrophobic side chain can be used to create tightly packed protein cores or to modulate protein-protein interactions. The ability to site-specifically introduce such a sterically demanding group opens up new avenues for protein engineering and the design of novel biocatalysts and therapeutic proteins.

Engineered ComponentPurposeDesired Outcome
Aminoacyl-tRNA synthetaseSpecific recognition and activationHigh-fidelity incorporation
Orthogonal tRNADelivery to the ribosomeEfficient translation
Target Protein-Enhanced stability or novel function

Novel Bioconjugation Strategies Utilizing this compound

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. The unique structure of this compound can be leveraged for novel bioconjugation strategies. While the amino and carboxylic acid groups are common to all amino acids, the side chain's steric bulk can influence the reactivity of these functional groups in a site-specific manner.

One potential strategy involves using the amino acid as a "steric shield." By placing it adjacent to a reactive residue (like cysteine or lysine) in a peptide sequence, the rate of a conjugation reaction at that site can be modulated. This allows for greater control over which sites in a protein are modified. Furthermore, the development of chemical reactions that are specific to the unique structural motifs within the dimethylpentanoic acid side chain itself could lead to highly selective bioconjugation methods. These advanced strategies are crucial for the development of precisely modified antibody-drug conjugates, targeted imaging agents, and other sophisticated biomolecular tools.

Potential Applications as Monomers in Advanced Polymer and Material Science

In the realm of material science, there is a continuous search for novel monomers that can impart unique properties to polymers. This compound is being explored as a monomer for the synthesis of advanced polyamides and polyesters. The incorporation of this amino acid into a polymer backbone can introduce chirality and significant steric bulk, which can have a profound impact on the material's properties.

The presence of the bulky side chains can disrupt chain packing, leading to materials with lower crystallinity and potentially higher solubility in organic solvents. These features are desirable for applications such as processable high-performance plastics and membranes for separation technologies. Moreover, the chirality of the monomer can be translated into the polymer, leading to materials with unique optical properties or the ability to perform chiral separations. Research is focused on the polymerization of this amino acid and its derivatives and characterizing the resulting materials' thermal, mechanical, and optical properties.

Polymer TypePotential PropertyApplication Area
PolyamideIncreased solubility, chiralityHigh-performance plastics
PolyesterLower crystallinity, tunable TgSeparation membranes
CopolyamidesControlled degradation ratesBiomedical materials

Role in Advanced Catalytic Systems and Organocatalysis

This compound and its derivatives are finding use as ligands and organocatalysts in asymmetric synthesis. In organocatalysis, small organic molecules are used to catalyze chemical reactions. The chirality and steric bulk of this amino acid make it an excellent scaffold for the design of new catalysts.

When used as a catalyst or as a ligand for a metal catalyst, the sterically demanding side chain can create a well-defined chiral environment around the catalytic center. This allows for high levels of stereocontrol in chemical transformations, leading to the selective formation of one enantiomer of a product over the other. This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. Current research involves the synthesis of novel organocatalysts based on this amino acid and their application in a variety of asymmetric reactions, such as aldol (B89426) and Michael additions.

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) be incorporated for metabolic tracing studies?

  • Methodological Answer : Deuteration at the C4 methyl group is achieved via Pd/C-catalyzed hydrogen-deuterium exchange. ¹³C labeling at C2 requires using ¹³C-enriched glycine precursors in multi-step syntheses. LC-MS/MS tracks labeled metabolites in cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.